6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo-pyridine core with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorophenyl-substituted hydrazine and a suitable pyridine derivative, the reaction proceeds through cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically tailored to achieve the desired modifications while maintaining the integrity of the pyrazolo-pyridine core .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for different applications .
Scientific Research Applications
6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism by which 6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo-pyridine derivatives with different substituents. Examples are:
- 6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid
- 6-(4-Methylphenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid .
Uniqueness
What sets 6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid apart is the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom’s electronegativity and size can affect the compound’s reactivity and interactions with biological targets, making it a unique and valuable compound for research and development .
Properties
Molecular Formula |
C15H12FN3O2 |
---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H12FN3O2/c1-8-13-11(15(20)21)7-12(17-14(13)19(2)18-8)9-3-5-10(16)6-4-9/h3-7H,1-2H3,(H,20,21) |
InChI Key |
CJRDIQFQZUFZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.